4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-5-(methylamino)-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-12(17)11(13)10(14-2)7-15-16/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUGRFVWBCQOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring.
Substitution Reactions:
Amination: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine or its derivatives.
Aryl Substitution: The 4-methylphenyl group is typically introduced through cross-coupling reactions such as Suzuki or Heck reactions, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Dechlorinated products, amine derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on the modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The biological activity of pyridazinones is highly dependent on substituents at positions 2, 4, and 3. Below is a comparative breakdown:
Mechanistic and Efficacy Comparisons
- Norflurazon (San 9789): Mechanism: Inhibits phytoene desaturase, blocking carotenoid synthesis. This leads to chlorophyll photooxidation and plant bleaching . Efficacy: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving herbicidal potency compared to non-fluorinated analogs. It controls weeds like cypressvine morningglory but shows species-specific limitations . Metabolism: Metabolized to desmethyl norflurazon (4-chloro-5-amino derivative), which retains activity .
- San 6706: Mechanism: Dimethylamino substitution at position 5 enhances interference with chloroplast ribosome formation and grana membrane development in wheat seedlings . Efficacy: Broader action than pyrazon due to trifluoromethylphenyl and dimethylamino groups, enabling dual inhibition of carotenoid synthesis and photosynthesis .
- Methylamino substitution may result in metabolic stability similar to norflurazon.
Structural Influence on Selectivity and Metabolism
- Trifluoromethyl vs. Methylphenyl: Trifluoromethyl groups (e.g., in norflurazon) increase membrane permeability and target-binding affinity, critical for preemergence herbicide activity . Methylphenyl substitution (target compound) may reduce environmental persistence but limit weed spectrum control.
- Methylamino vs. Dimethylamino: Methylamino (target compound, norflurazon) allows metabolic demethylation to active amino derivatives . Dimethylamino (San 6706) may slow metabolism, prolonging residual activity but risking phytotoxicity in non-target species .
Biological Activity
4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound is of interest in pharmacological research due to its structural features which may confer various therapeutic properties. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy in different biological systems, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H12ClN3O
- Molecular Weight: 245.69 g/mol
The compound features a chlorinated pyridazinone core with a methylamino group and a para-methylphenyl substituent, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Study Findings:
- A derivative demonstrated IC50 values ranging from 10 to 30 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, suggesting potent antiproliferative effects .
- Molecular docking studies revealed that these compounds interact with key proteins involved in cancer progression, such as Bcl-2, indicating potential for inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that certain pyridazinones can inhibit bacterial growth effectively.
- Case Study:
Neuroprotective Effects
The neuroprotective potential of pyridazinones has been explored, particularly concerning their role as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
- Research Insights:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as a reversible inhibitor of enzymes such as MAO, which is crucial in the metabolism of neurotransmitters.
- Apoptosis Induction: By interacting with proteins like Bcl-2, it promotes apoptotic pathways in cancer cells.
- Antimicrobial Action: The structural features allow it to penetrate bacterial membranes and disrupt essential cellular processes.
Data Tables
Q & A
Q. What are the primary modes of action of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone in plants?
The compound exhibits two distinct modes of action:
- Photosynthesis inhibition : It blocks the Hill reaction by interfering with electron transport in Photosystem II, similar to pyrazon .
- Chloroplast development disruption : The trifluoromethyl and methylamino substitutions enable interference with carotenoid biosynthesis, leading to albinism in seedlings by inhibiting plastid maturation . Methodological Insight : Use electron microscopy to observe ultrastructural changes in chloroplasts (e.g., loss of grana membranes) and spectrophotometry to measure chlorophyll/carotenoid ratios in treated vs. untreated plants .
Q. How can the solubility and stability of this compound be optimized for experimental applications?
The compound has low water solubility (40 ppm at 25°C) but dissolves readily in acetone, ethanol, and other organic solvents . For aqueous experiments:
- Use surfactants (e.g., Tween-80) to enhance dispersion.
- Prepare stock solutions in acetone and dilute to sub-micromolar concentrations to avoid precipitation. Stability tests under varying pH and light conditions are recommended to assess degradation kinetics .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (303.67 g/mol) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the chloro, methylamino, and trifluoromethyl groups (e.g., ¹H-NMR for methyl protons at δ ~2.9 ppm) .
- HPLC-UV/FLD : Monitor purity (>98%) and detect degradation products using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or methylamino groups) influence herbicidal activity and metabolic resistance?
- Trifluoromethyl substitution : Enhances binding affinity to chloroplast membranes and reduces metabolic detoxification. Analogs lacking this group show reduced potency .
- Methylamino vs. dimethylamino : The monomethyl group (as in San 9789) increases water solubility compared to dimethyl analogs (San 6706), but both retain dual modes of action . Experimental Design : Synthesize analogs via nucleophilic substitution at the 5-amino position and compare bioactivity in Arabidopsis mutants with impaired detoxification pathways .
Q. What experimental approaches resolve contradictions in reported metabolic pathways across plant species?
Discrepancies arise from species-specific detoxification mechanisms. For example:
- In cotton (tolerant species), rapid glucosylation of the parent compound occurs, whereas susceptible weeds metabolize it into phytotoxic intermediates . Methodology :
- Use radiolabeled ¹⁴C-compound to track absorption/translocation via autoradiography .
- Apply LC-MS/MS to identify species-specific metabolites (e.g., desmethyl norflurazon) in root/shoot extracts .
Q. How can in vitro and in vivo models differentiate dual inhibition of photosynthesis and carotenoid biosynthesis?
- In vitro : Isolate chloroplasts and measure oxygen evolution (Hill reaction) under light exposure. Compare inhibition rates with atrazine .
- In vivo : Grow wheat seedlings under high light and dark conditions. Treat with sublethal doses and quantify protochlorophyllide accumulation (carotenoid inhibition marker) via fluorescence spectroscopy . Controls : Include mutants defective in carotenoid biosynthesis (e.g., Arabidopsis albino mutants) to isolate mode-specific effects .
Q. What computational tools predict binding interactions with Photosystem II and carotenoid enzymes?
- Molecular docking : Model interactions with D1 protein (Photosystem II) using PDB structures (e.g., 3WU2). The chloro group may coordinate with non-heme iron .
- QSAR studies : Corporate substituent effects (e.g., trifluoromethyl hydrophobicity) to optimize herbicidal activity . Validation : Cross-validate predictions with site-directed mutagenesis of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
